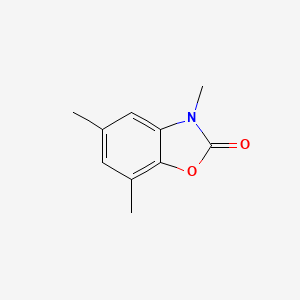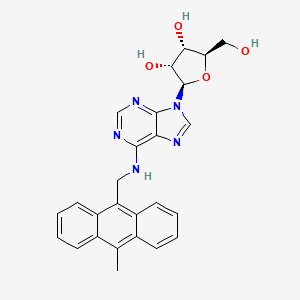![molecular formula C12H15N5S B14350242 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine CAS No. 93201-57-1](/img/structure/B14350242.png)
4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields such as textile dyeing, biological staining, and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4,5-dimethyl-1,3-thiazol-2-amine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-methylbenzene-1,3-diamine under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves the interaction of its azo group with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and leading to cellular effects. The azo group can also undergo photochemical reactions, generating reactive oxygen species that can induce cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Azo Violet: Another azo dye with similar applications in staining and as a pH indicator.
Methyl Orange: Widely used as a pH indicator and in titrations.
Congo Red: Used in histology for staining amyloid proteins.
Uniqueness
4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its specific structural features, which confer distinct photophysical properties and reactivity. Its thiazole ring enhances its stability and makes it suitable for applications requiring high thermal and chemical resistance .
Properties
CAS No. |
93201-57-1 |
|---|---|
Molecular Formula |
C12H15N5S |
Molecular Weight |
261.35 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H15N5S/c1-6-4-11(10(14)5-9(6)13)16-17-12-15-7(2)8(3)18-12/h4-5H,13-14H2,1-3H3 |
InChI Key |
YQLHIOFGHTUXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=NC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)





![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)

![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)




